1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 667912-03-0
VCID: VC21399943
InChI: InChI=1S/C11H15FN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3
SMILES: CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F
Molecular Formula: C11H15FN2O2S
Molecular Weight: 258.31g/mol

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine

CAS No.: 667912-03-0

Cat. No.: VC21399943

Molecular Formula: C11H15FN2O2S

Molecular Weight: 258.31g/mol

* For research use only. Not for human or veterinary use.

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine - 667912-03-0

Specification

CAS No. 667912-03-0
Molecular Formula C11H15FN2O2S
Molecular Weight 258.31g/mol
IUPAC Name 1-(3-fluorophenyl)sulfonyl-4-methylpiperazine
Standard InChI InChI=1S/C11H15FN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3
Standard InChI Key XISZKCFQQNUFOI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F
Canonical SMILES CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F

Introduction

Chemical Properties and Structure

The compound 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine features a piperazine heterocycle with specific functional groups that determine its chemical behavior and potential biological interactions. According to structural data, this compound exists as the parent compound (CID 852182) of the related 1-(3-Fluorophenyl)sulfonyl-4-methylpiperazin-4-ium salt .

Chemical Identifiers and Basic Properties

The following table presents the fundamental chemical identifiers and properties of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine:

PropertyValue
PubChem CID852182 (Parent Compound)
Molecular FormulaC₁₁H₁₅FN₂O₂S
Molecular Weight258.31 g/mol
IUPAC Name1-((3-fluorophenyl)sulfonyl)-4-methylpiperazine
InChIKeyRelated to XISZKCFQQNUFOI-UHFFFAOYSA-O (ionized form)

Structural Features

The structure of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine incorporates several important functional elements:

  • A piperazine heterocycle: A six-membered ring containing two nitrogen atoms at positions 1 and 4

  • A methyl group attached to one nitrogen atom (position 4)

  • A sulfonyl group (SO₂) connecting the piperazine to the aromatic ring

  • A 3-fluorophenyl group with the fluorine atom at the meta position

These structural features contribute to the compound's three-dimensional conformation and influence its physical properties, including solubility, melting point, and potential interactions with biological targets.

Structure-Activity Relationships

Examining structure-activity relationships of similar compounds provides context for understanding how the specific structural features of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine might influence its biological properties.

Impact of Fluorine Substitution

The presence of fluorine at the meta position of the phenyl ring is a significant structural feature that can influence various properties:

  • Enhanced metabolic stability due to the strong C-F bond

  • Altered electronic distribution affecting binding interactions

  • Modified lipophilicity and membrane permeability

Research on related compounds has shown that "changing the fluoro substituent to chloro and bromo groups further increased the potency" , suggesting that halogen substitution patterns can significantly affect biological activity.

Influence of Piperazine Substitution

The methyl substituent on the piperazine ring is another key structural element. Studies on similar compounds have revealed that "2-Methyl-piperazine had similar MAGL inhibitory activity as compound 37. 2,2-Dimethyl or 3,3-dimethyl substitution resulted in decreased potency as compared to 3-methyl substituted piperazines."

This suggests that the position and number of methyl substituents on the piperazine ring can significantly influence biological activity, with implications for the potential properties of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine, a comparison with structurally related compounds is valuable.

Comparison with Other Sulfonyl Derivatives

The table below compares several key properties of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine with other structurally related compounds mentioned in the search results:

CompoundMolecular FormulaMolecular WeightStructural Distinction
1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazineC₁₁H₁₅FN₂O₂S258.31 g/mol3-fluoro substitution, methylpiperazine
1-[(4-Fluorophenyl)sulfonyl]pyrrolidineC₁₀H₁₂FNO₂S229.27 g/mol4-fluoro substitution, pyrrolidine ring
1-(3-Fluorophenyl)sulfonyl-4-methylpiperazin-4-iumC₁₁H₁₆FN₂O₂S+259.32 g/molIonized form of target compound

The differences in ring structure (piperazine versus pyrrolidine) and position of fluorine substitution (meta versus para) likely confer distinct physicochemical properties and potential biological activities to these compounds.

Research Challenges and Future Directions

The development and investigation of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine present several research challenges and opportunities for future exploration.

Analytical Characterization

Complete characterization of the compound's physical properties, including solubility profiles, stability under various conditions, and spectroscopic data, would provide valuable information for researchers interested in its applications. Current published data appears limited regarding these specific properties.

Biological Evaluation

Based on the activities of structurally related compounds, future research directions might include:

  • Evaluation of enzyme inhibition properties, particularly against MGL and ABHD6

  • Assessment of selectivity against related serine hydrolases

  • Investigation of potential applications in pain management and anti-inflammatory contexts, similar to related compounds

Synthetic Optimization

Development of efficient synthetic routes specifically tailored for 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine would facilitate further research. Optimization of reaction conditions, yield improvement, and scale-up protocols represent important areas for investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator